molecular formula C12H9N3O3 B12909080 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide

5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide

Cat. No.: B12909080
M. Wt: 243.22 g/mol
InChI Key: JBRBEWXGGGUKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide: is a heterocyclic compound that combines the structural motifs of benzofuran and isoxazole. These structures are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s unique structure makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of benzofuran derivatives, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The isoxazole ring is then introduced through a reaction with hydroxylamine hydrochloride, followed by the formation of the carbohydrazide group through the reaction with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine: Research has indicated that this compound exhibits anticancer properties. It has been tested against different cancer cell lines and has shown promising results in inhibiting cell proliferation .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Comparison with Similar Compounds

Uniqueness: 5-(Benzofuran-2-yl)isoxazole-3-carbohydrazide stands out due to its combination of benzofuran and isoxazole rings, which confer unique biological activities.

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C12H9N3O3/c13-14-12(16)8-6-11(18-15-8)10-5-7-3-1-2-4-9(7)17-10/h1-6H,13H2,(H,14,16)

InChI Key

JBRBEWXGGGUKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.